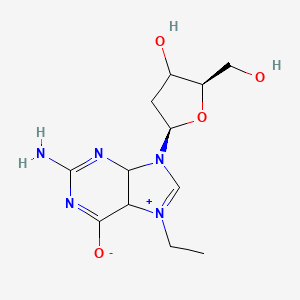

7-Ethyl-2'-deoxyguanosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Ethyl-2’-deoxyguanosine is a modified nucleoside derived from deoxyguanosine. It is characterized by the addition of an ethyl group at the seventh position of the guanine base. This compound is of significant interest in biochemical and medical research due to its potential role in DNA modification and its implications in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2’-deoxyguanosine typically involves the alkylation of deoxyguanosine. One common method includes the reaction of deoxyguanosine with ethylating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the alkylation process .

Industrial Production Methods: While specific industrial production methods for 7-Ethyl-2’-deoxyguanosine are not extensively documented, the general approach involves large-scale alkylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

化学反応の分析

Types of Reactions: 7-Ethyl-2’-deoxyguanosine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which are useful in studying oxidative DNA damage.

Reduction: Although less common, reduction reactions can modify the ethyl group or other functional groups present in the molecule.

Substitution: The ethyl group can be substituted with other alkyl or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxo-7-ethyl-2’-deoxyguanosine, a marker for oxidative stress .

科学的研究の応用

作用機序

The mechanism by which 7-Ethyl-2’-deoxyguanosine exerts its effects involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication. This can lead to mutations and other genetic alterations. The ethyl group at the seventh position of guanine can form adducts with DNA, which are recognized and processed by cellular repair mechanisms. These adducts can also serve as signals for the activation of various DNA repair pathways .

類似化合物との比較

7-Methyl-2’-deoxyguanosine: Similar in structure but with a methyl group instead of an ethyl group.

8-Oxo-2’-deoxyguanosine: An oxidized derivative of deoxyguanosine, commonly used as a marker for oxidative DNA damage.

Deoxyguanosine: The unmodified form, which serves as a building block of DNA and is used in various biochemical studies.

Uniqueness: 7-Ethyl-2’-deoxyguanosine is unique due to its specific ethyl modification, which provides distinct insights into the effects of alkylation on DNA structure and function. Its role as a biomarker for alcohol-related DNA damage further distinguishes it from other similar compounds .

生物活性

7-Ethyl-2'-deoxyguanosine (7-Et-dG) is a modified nucleoside that has garnered attention due to its implications in DNA damage and mutagenesis. This compound is formed as a DNA adduct primarily through the reaction of acetaldehyde, a metabolite of ethanol, with deoxyguanosine. Understanding the biological activity of 7-Et-dG is crucial for elucidating its role in cancer biology, particularly in ethanol-related carcinogenesis.

Formation and Stability

7-Et-dG is formed when acetaldehyde reacts with the exocyclic amine of deoxyguanosine, leading to the creation of a stable DNA adduct. While the nucleoside form of 7-Et-dG is relatively unstable, its incorporation into DNA enhances its stability. This stability allows for the persistence of 7-Et-dG in genomic DNA, where it can exert biological effects over time .

Mutagenic Potential

Research indicates that 7-Et-dG primarily influences biological activity by blocking translesion DNA synthesis. This blockage can lead to replication errors and mutations. In studies involving human cell lines, it was observed that the presence of 7-Et-dG significantly reduced the yield of progeny plasmids following replication, indicating that it hampers normal DNA replication processes . Specifically, mutations induced by 7-Et-dG were characterized by single base deletions and transversions, highlighting its mutagenic potential .

Comparative Analysis with Other Adducts

To understand the specific effects of 7-Et-dG, it is essential to compare it with other well-characterized DNA adducts such as O(6)-ethyl-2'-deoxyguanosine (O(6)-Et-dG). Both adducts exhibit mutagenic properties; however, they differ in their mutation spectra and mechanisms of action. For instance, while O(6)-Et-dG predominantly induces transitions, 7-Et-dG is more likely to cause transversions and frameshift mutations due to its mechanism of blocking replication .

Case Studies and Research Findings

Several studies have explored the biological implications of 7-Et-dG:

- Alcohol Consumption and DNA Damage : In a study involving mice with varying Aldh2 genotypes, alcohol consumption led to significantly higher levels of 7-Et-dG in liver DNA. The findings suggested that individuals with Aldh2 deficiency are at a greater risk for increased DNA damage due to elevated levels of this adduct .

- Human Lung Tissue Analysis : A study analyzing human lung tissues found distributions of various alkylated deoxyguanosine adducts, including 7-Et-dG. The findings indicated a correlation between exposure to environmental carcinogens and elevated levels of these adducts in lung tissue .

- Translesion Synthesis Studies : Research focusing on translesion synthesis demonstrated that polymerases struggle to bypass 7-Et-dG during replication, leading to increased mutation rates in cells exposed to this adduct .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-amino-7-ethyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-10,18-19H,2-4H2,1H3,(H2-,13,14,15,20)/t6?,7-,8-,9?,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMWPWZFJYUUIN-CHBHHRONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])[C@H]3CC([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of measuring 7-Ethyl-2'-deoxyguanosine levels in human lung tissue?

A1: this compound is a DNA adduct that can be used as a biomarker for exposure to certain carcinogens, specifically N-nitrosamines [, ]. N-nitrosamines are found in tobacco smoke and some processed foods and have been linked to an increased risk of cancer. By measuring this compound levels in lung tissue, researchers can assess the extent of DNA damage caused by these carcinogens. This information can be valuable in understanding individual susceptibility to lung cancer and developing effective prevention strategies.

Q2: The research mentions that this compound levels can vary significantly between individuals and even within different parts of the lung. What are the implications of this finding for research studies?

A2: The high inter-individual variability and the lack of a consistent distribution pattern of this compound in lung tissue [] poses a challenge for research studies. It suggests that analyzing a single lung sample might not be representative of the overall exposure level for some individuals. This highlights the need for larger sample sizes or multiple samples per individual to obtain more accurate and reliable data. Further research is needed to fully understand the factors contributing to this variability and its implications for assessing cancer risk.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。